molecular formula C7H7BrO2 B8251563 3-Bromo-2-(trideuteriomethoxy)phenol

3-Bromo-2-(trideuteriomethoxy)phenol

Cat. No.: B8251563
M. Wt: 206.05 g/mol
InChI Key: KCHTZHONAUQNTD-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-(trideuteriomethoxy)phenol is a halogenated phenolic compound characterized by a bromine atom at the 3-position and a trideuteriomethoxy (–OCD₃) group at the 2-position of the phenol ring. The isotopic substitution of deuterium in the methoxy group may confer unique physicochemical and metabolic properties compared to its non-deuterated analogs.

Properties

IUPAC Name

3-bromo-2-(trideuteriomethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2/c1-10-7-5(8)3-2-4-6(7)9/h2-4,9H,1H3/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHTZHONAUQNTD-FIBGUPNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC=C1Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.05 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Analogues

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties (Predicted/Reported) Reference
This compound –Br (C3), –OCD₃ (C2) C₇H₄BrD₃O₂ 243.03* N/A† pKa: ~7.13‡; Density: ~1.7 g/cm³‡
3-Bromo-2-(trifluoromethoxy)phenol –Br (C3), –OCF₃ (C2) C₇H₄BrF₃O₂ 257.01 1805142-39-5 Boiling Point: 209.4°C; pKa: 7.13
3-Bromo-2-isopropoxyphenol –Br (C3), –OCH(CH₃)₂ (C2) C₉H₁₁BrO₂ 231.09 1026796-53-1 N/A (commercially available)
4-Bromo-2-(trifluoromethyl)phenol –Br (C4), –CF₃ (C2) C₇H₄BrF₃O 241.01 50824-04-9 Similarity index: 0.94 (vs. target compound)

Key Observations

  • Substituent Electronic Effects: The –OCD₃ group in the target compound introduces isotopic labeling without significantly altering electronic effects compared to –OCH₃.
  • Steric Considerations : The –OCD₃ group has minimal steric impact, akin to –OCH₃, whereas bulkier groups like –OCH(CH₃)₂ (isopropoxy) may hinder reactivity in substitution reactions .

Research Implications and Gaps

  • Isotopic Studies: The deuterated methoxy group in this compound could serve as a tracer in pharmacokinetic studies, though experimental validation is needed.
  • Structure-Activity Relationships (SAR): Comparative studies with non-deuterated and fluorine-substituted analogues are essential to quantify isotopic and electronic effects on bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.